4'-Methylspiro[indoline-3,2'-morpholin]-2-one
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Overview
Description
4’-Methylspiro[indoline-3,2’-morpholin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a morpholine ring Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylspiro[indoline-3,2’-morpholin]-2-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of an indoline derivative with a morpholine derivative under specific conditions to form the spirocyclic compound. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4’-Methylspiro[indoline-3,2’-morpholin]-2-one may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-Methylspiro[indoline-3,2’-morpholin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4’-Methylspiro[indoline-3,2’-morpholin]-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic structure but with a piperidine ring instead of a morpholine ring.
Spiropyrans: These compounds also feature a spirocyclic structure and are known for their photochromic properties.
Uniqueness
4’-Methylspiro[indoline-3,2’-morpholin]-2-one is unique due to its combination of an indoline and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
4'-methylspiro[1H-indole-3,2'-morpholine]-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-14-6-7-16-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15) |
InChI Key |
RCMRFAGXWZDQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2(C1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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